![molecular formula C23H17NO5 B11114905 4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11114905.png)
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
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Overview
Description
4-{[2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a synthetic small molecule featuring a 1,3-dioxoisoindole core substituted at position 2 with a 3,4-dimethylphenyl group and at position 5 with a phenoxy-benzoic acid moiety. This structure combines a lipophilic isoindole-dione scaffold with a polar carboxylic acid, a design strategy often employed to balance solubility and target binding in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid can be achieved through a multi-step process. One common method involves the initial formation of the isoindoline core, followed by the introduction of the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isoindole Core
The 2-position of the isoindole-dione scaffold is critical for modulating biological activity. Key analogs include:
Key Observations :
- Methyl groups may introduce steric hindrance, which could reduce binding affinity to flat enzymatic pockets (e.g., MMPs) compared to slimmer substituents like fluorine .
Linker and Carboxylic Acid Modifications
The phenoxy-benzoic acid moiety in the target compound is a recurring feature in MMP inhibitors. Analogous compounds vary in linker length and carboxylic acid positioning:
Key Observations :
- Shorter linkers (e.g., 3 carbons in ZHAWOC6644) often correlate with higher synthetic yields (62%) compared to longer chains (e.g., 8 carbons in ZHAWOC6651, 50%) .
Analytical Data :
- HRMS-TOF: Expected molecular ion [M+H]+ for C28H25NO5: 456.1809 (hypothetical calculation based on analogs ).
- 1H-NMR : Aromatic protons from the dimethylphenyl group (δ 6.8–7.2 ppm) and benzoic acid (δ 8.0–8.2 ppm) .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole moiety and a benzoic acid group. Its molecular formula is C20H18N2O5, and it possesses both hydrophilic and lipophilic characteristics due to the presence of both polar and non-polar functional groups.
Property | Value |
---|---|
Molecular Weight | 366.36 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Screening
In a recent study, several isoindole derivatives were screened for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong inhibition, with IC50 values ranging from 1.13 µM to 6.28 µM for the most active compounds .
Enzyme Inhibition
Isoindole derivatives are also known for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes.
Table 2: Enzyme Inhibition Data
Compound | AChE Inhibition (IC50) | Urease Inhibition (IC50) |
---|---|---|
Compound A | 2.14 µM | 1.21 µM |
Compound B | 0.63 µM | 2.39 µM |
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable but is expected to be comparable based on structural similarities with other tested compounds.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets in microbial cells and human enzymes. The binding affinity to these targets often correlates with the structural features of the compound, such as the presence of electron-withdrawing groups which enhance its reactivity.
Pharmacological Potential
Given its biological activities, the compound shows promise for potential therapeutic applications in treating infections and conditions associated with enzyme dysregulation.
Case Study: Pharmacological Evaluation
In preclinical evaluations, compounds structurally similar to This compound were tested for anti-inflammatory effects in animal models. Results indicated a significant reduction in inflammatory markers, suggesting potential use in inflammatory diseases .
Properties
Molecular Formula |
C23H17NO5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H17NO5/c1-13-3-6-16(11-14(13)2)24-21(25)19-10-9-18(12-20(19)22(24)26)29-17-7-4-15(5-8-17)23(27)28/h3-12H,1-2H3,(H,27,28) |
InChI Key |
ASIQZJVRDJELTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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